molecular formula C21H20F3N5O3 B2503877 N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide CAS No. 1209279-89-9

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide

Cat. No.: B2503877
CAS No.: 1209279-89-9
M. Wt: 447.418
InChI Key: HJDWZTXTTVBEGD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide is a useful research compound. Its molecular formula is C21H20F3N5O3 and its molecular weight is 447.418. The purity is usually 95%.
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Scientific Research Applications

Cyclopalladation of Aniline Derivatives

Research into the cyclopalladation of aniline derivatives, including acetylated anilines, has shown the influence of steric and electronic factors on the formation of cyclometalated complexes. These studies provide insights into the activation of aromatic CH bonds and the coordination of palladium at the nitroso N-atom, which is significant in understanding the chemical behavior of compounds similar to N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (Mossi, Klaus, & Rys, 1992).

Synthesis of Substituted Phenazines

N-Aryl-2-nitrosoanilines, derivable from reactions involving nitroarenes, have been utilized in cyclization processes to furnish substituted phenazines. This methodology, highlighted by the synthesis of 1-methoxyphenazine from nitroarene–aniline pairs, represents a potential route for synthesizing complex molecular structures similar to the compound (Kwast, Stachowska, Trawczyński, & Wróbel, 2011).

Synthesis of γ-Lactam Library

The formal cycloaddition of imines and substituted succinic anhydrides, leading to the synthesis of a diverse γ-lactam library, demonstrates the application of cycloaddition reactions in generating a wide range of small molecules. This research could be relevant to the synthesis and functionalization of lactams similar to the target compound (Tan, Atherton, Smith, Soldi, Hurley, Fettinger, & Shaw, 2012).

Photoreactions of Flutamide

The study of photoreactions of flutamide, a compound with a nitroaromatic moiety similar to this compound, offers insights into the behavior of nitroaromatic compounds under UV light. This research highlights the differences in photoreactions across various solvents, which is pertinent to understanding the stability and reactivity of related compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O3/c22-21(23,24)14-4-3-5-15(10-14)27-17-7-6-16(29(31)32)11-18(17)26-12-19(30)28-20(13-25)8-1-2-9-20/h3-7,10-11,26-27H,1-2,8-9,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDWZTXTTVBEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC(=C2)[N+](=O)[O-])NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.